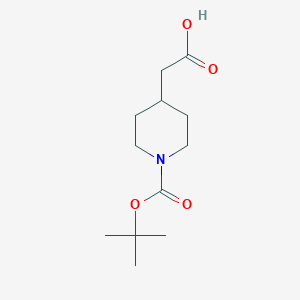

1-Boc-piperidin-4-ylacetic acid

Descripción

Contextualization within Piperidine (B6355638) Chemistry and Medicinal Chemistry Scaffolds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. researchgate.netresearchgate.netnih.gov It is a structural motif present in a vast number of natural alkaloids and synthetic pharmaceuticals, contributing significantly to the biological activity of these molecules. researchgate.netnih.gov The prevalence of the piperidine core in over 70 commercialized drugs underscores its importance in the pharmaceutical industry. researchgate.net

The incorporation of a piperidine scaffold into a potential drug molecule can profoundly influence its properties in several beneficial ways. thieme-connect.comthieme-connect.com It can modulate physicochemical characteristics such as pKa and logD, which are critical for absorption and distribution. thieme-connect.com Furthermore, the three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity for biological targets. thieme-connect.comthieme-connect.com This can also lead to improved pharmacokinetic profiles and a reduction in off-target effects, such as cardiac hERG toxicity. thieme-connect.com 1-Boc-piperidin-4-ylacetic acid serves as an exemplary representative of this class, providing a pre-functionalized and protected piperidine ring ready for integration into larger, more complex drug candidates.

Role as a Pharmaceutical Intermediate and Key Building Block

This compound is primarily utilized as a key intermediate and building block in the multi-step synthesis of pharmaceutically active compounds. chemimpex.comnbinno.com The "Boc" (tert-butoxycarbonyl) group is a crucial feature, acting as a protecting group for the piperidine nitrogen. nbinno.com This protection is robust and allows chemists to perform reactions on the acetic acid portion of the molecule without affecting the secondary amine. nbinno.com The Boc group can be readily removed under acidic conditions, revealing the piperidine nitrogen for subsequent chemical transformations. nbinno.com

This strategic protection and bifunctional nature—possessing both a nucleophilic nitrogen (once deprotected) and a carboxylic acid handle—make it an exceptionally versatile tool in drug discovery. It is used in the synthesis of a wide array of bioactive molecules, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system. chemimpex.com Its utility is highlighted by its relationship to other critical intermediates, such as 1-Boc-4-AP, which is a precursor in the manufacture of the potent analgesic fentanyl and its derivatives. wikipedia.org Similarly, related structures like N-Boc-4-piperidone are regulated precursors for fentanyl synthesis, demonstrating the significance of this structural class in pharmacology. wikipedia.org The compound is also employed in peptide chemistry and bioconjugation, where it facilitates the linkage of molecules to improve therapeutic targeting. chemimpex.com

Structural Significance and Synthetic Versatility

The synthetic utility of this compound is a direct result of its distinct structural components. The molecule combines three key features: the piperidine scaffold, the acetic acid side chain, and the Boc-protected amine.

The piperidine ring provides a non-planar, saturated heterocyclic core that is a favored structural element for achieving optimal interactions with protein binding sites. thieme-connect.com The acetic acid moiety offers a reactive handle for a variety of chemical couplings. It can be readily converted into esters, amides, or other functional groups, allowing it to be linked to other molecular fragments. This is a common strategy for introducing the piperidine scaffold into a target molecule. For instance, it can be coupled with an amine to form an amide bond, a fundamental reaction in pharmaceutical synthesis. nih.gov

The tert-butoxycarbonyl (Boc) protecting group is perhaps the most critical element for its versatility. It deactivates the piperidine nitrogen, preventing it from interfering in reactions targeting the carboxylic acid. This "orthogonality" is essential in complex synthetic sequences. nbinno.com The stability of the Boc group to a wide range of reaction conditions, coupled with its straightforward removal, gives chemists precise control over the synthetic pathway, enabling the creation of complex molecular architectures with high efficiency. chemimpex.comchemimpex.com

Overview of Research Trajectories and Applications

The application of this compound spans numerous areas of medicinal chemistry research, demonstrating its broad utility. Research trajectories often involve using this compound as a starting material to build libraries of compounds for screening against various diseases.

A notable application is in the development of kinase inhibitors, a major class of anti-cancer drugs. ed.ac.uk For example, this compound has been used in the design and synthesis of a series of potent inhibitors of the serine/threonine kinase AKT. nih.gov In this research, the carboxylic acid group was coupled with other heterocyclic fragments to produce compounds that showed high inhibitory activity against AKT1 and potent anti-proliferative effects on prostate cancer cells. nih.gov The most promising compound from this series, designated 10h, was identified as a pan-AKT inhibitor and showed the ability to induce apoptosis in cancer cells. nih.gov

The compound is also a foundational element for creating derivatives for a range of other targets. Its structure is suitable for developing ligands for G-protein coupled receptors (GPCRs), modulators of neurotransmitter systems, and novel anti-inflammatory agents. chemimpex.com The adaptability of the piperidine scaffold combined with the convenient synthetic handles of this compound ensures its continued use in the exploration of new chemical space for drug discovery. nbinno.comchemimpex.com

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 157688-46-5 | researchgate.netresearchgate.net |

| Molecular Formula | C₁₂H₂₁NO₄ | researchgate.net |

| Molecular Weight | 243.30 g/mol | researchgate.netnih.gov |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | researchgate.netnih.gov |

| Appearance | White to off-white crystalline powder | researchgate.netthieme-connect.com |

| Melting Point | 96°C to 102°C | researchgate.net |

Synonyms for this compound

| Synonym |

| (1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid |

| 1-Boc-4-piperidylacetic acid |

| 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid |

| 1-Boc-4-piperidineacetic acid |

| N-Boc-4-piperidineacetic acid |

| Boc-4-carboxymethyl-piperidine |

| Source: researchgate.netnih.gov |

Propiedades

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFLMSIMHISJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363715 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157688-46-5 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-BOC-Piperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Boc Piperidin 4 Ylacetic Acid

Established Synthetic Routes and Optimizations

Several well-established routes for the synthesis of 1-Boc-piperidin-4-ylacetic acid have been reported in the scientific literature. These methods are often optimized to improve yield, purity, and scalability.

Carboxylic Acid Precursors and Derivatization

One common strategy involves the derivatization of pre-existing carboxylic acids. This can include the esterification of this compound itself or the manipulation of a related carboxylic acid precursor. For instance, the reaction of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with reagents like iodomethane (B122720) in the presence of a base such as potassium carbonate can yield the corresponding methyl ester. chemicalbook.com This ester can then be hydrolyzed under basic conditions to afford the target acid. Another approach involves the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid for further transformations. nih.gov

Derivatization is a key step in many synthetic pathways. For example, converting the carboxylic acid to an ester allows for easier purification by column chromatography. chemicalbook.com The choice of derivatizing agent and reaction conditions can be tailored to the specific needs of the synthesis.

Table 1: Derivatization of Carboxylic Acid Precursors

| Precursor | Reagent(s) | Product | Reference |

| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Iodomethane, Potassium Carbonate, DMF | N-Boc-Piperidine-4-carboxylic acid methyl ester | chemicalbook.com |

| N-Boc protected piperidine (B6355638) acids | Meldrum's acid, EDC·HCl, DMAP, then Methanolysis | β-keto esters | nih.gov |

| This compound | N-(4-aminophenyl)piperidine | Derivatized acid for SFC-MS analysis | nsf.govnih.gov |

Utilization of N-Boc-4-piperidone as a Starting Material

A versatile and widely employed starting material for the synthesis of this compound and its derivatives is N-Boc-4-piperidone. chemicalbook.comsigmaaldrich.comcaymanchem.comincb.orgun.orgjustice.gov This ketone provides a reactive handle for carbon-carbon bond formation at the 4-position of the piperidine ring.

One of the most common methods to introduce the acetic acid moiety is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comsynarchive.comyoutube.comnumberanalytics.com This reaction involves the treatment of N-Boc-4-piperidone with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride. wikipedia.orgsynarchive.com The HWE reaction typically favors the formation of the (E)-alkene, which can then be reduced to the corresponding saturated acetic acid derivative. wikipedia.orgnrochemistry.com

Reductive amination of N-Boc-4-piperidone is another powerful strategy. researchgate.netdtic.mil This process involves the reaction of the ketone with an amine in the presence of a reducing agent. While not a direct route to the acetic acid, it is a crucial method for synthesizing precursors. For example, reductive amination with aniline (B41778) using a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) yields tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.mil This intermediate can then be further functionalized.

The ketone functionality of N-Boc-4-piperidone can also be converted to a hydrazine (B178648) derivative. This transformation opens up alternative pathways for elaborating the piperidine scaffold. While direct conversion to this compound via a hydrazine intermediate is less common, the formation of hydrazones from N-Boc-4-piperidone is a known reaction, which can then be used in subsequent synthetic steps.

Approaches from Piperidine-4-carboxylic Acid

A straightforward approach to this compound begins with the protection of piperidine-4-carboxylic acid (also known as isonipecotic acid). chemicalbook.comnih.gov The nitrogen of the piperidine ring can be protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like sodium hydroxide. chemicalbook.com This directly yields 1-Boc-piperidine-4-carboxylic acid, a close analog and important intermediate. chemicalbook.comnih.govnbinno.com While this provides the core structure, chain extension to the acetic acid would be required in a subsequent step.

Table 2: Synthesis from Piperidine-4-carboxylic Acid

| Starting Material | Reagent(s) | Product | Reference |

| 4-Piperidinecarboxylic acid | Di-tert-butyl dicarbonate, NaOH, t-butanol | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | chemicalbook.com |

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of substituted piperidines is of significant interest in medicinal chemistry. chemicalbook.comnih.gov For this compound, which is achiral, stereoselectivity is not a direct concern. However, for derivatives with additional stereocenters, asymmetric synthesis is crucial.

Stereoselective approaches often involve the use of chiral catalysts or auxiliaries. For instance, palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derivative of N-Boc-4-piperidone can provide access to chiral piperidinyl allylic boronates. chemicalbook.com These intermediates can then be used in stereoselective cross-coupling reactions to produce optically enriched substituted dehydropiperidines. chemicalbook.com While not a direct synthesis of the target compound, these methods highlight the potential for creating chiral analogs.

Protecting Group Strategies: Focus on Boc Group Integration and Cleavage

The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under a range of reaction conditions and its facile removal under specific acidic conditions.

Boc Group Integration:

The introduction of the Boc group onto the piperidine nitrogen is typically achieved by reacting the parent piperidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. google.com Common bases used for this transformation include triethylamine (B128534) or sodium hydroxide. The reaction is often carried out in a suitable solvent such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or a biphasic system with water. google.comorgsyn.org For instance, the synthesis of 1-Boc-4-piperidyl urea (B33335) involves reacting 4-piperidyl urea with di-tert-butyl dicarbonate in the presence of triethylamine and distilled water. google.com

Another method for Boc protection involves the use of tert-butyl 1H-imidazole-1-carboxylate, which can be prepared by reacting t-butanol with carbonyldiimidazole (CDI). rsc.org This reagent can then be used to introduce the Boc group onto a piperazine (B1678402) derivative in a brine solution. rsc.org

Boc Group Cleavage:

The removal of the Boc group, or deprotection, is most commonly accomplished using strong acids. Trifluoroacetic acid (TFA) is a standard reagent for this purpose, often used as a solution in a solvent like dichloromethane (DCM). chempep.com The cleavage process typically involves a short pre-wash followed by a longer reaction time to ensure complete removal. chempep.com Neat TFA can also be utilized for Boc group cleavage, though this is less common. chempep.com

Alternative acidic conditions for Boc cleavage include the use of hydrochloric acid (HCl) or sulfuric acid. google.com For example, a degradation reaction to form 1-N-BOC-4-acetyl piperidine can be carried out using a mixture of an acid like glacial acetic acid, formic acid, propionic acid, hydrochloric acid, or sulfuric acid in water at elevated temperatures. google.com

It is important to note that in certain synthetic sequences, particularly in solid-phase peptide synthesis (SPPS), the N-terminal Boc-group must be removed before subsequent cleavage steps to prevent side reactions like t-butylation. sigmaaldrich.com

Table 1: Boc Group Integration and Cleavage Conditions

| Process | Reagents | Solvents | Conditions | Citation |

| Integration | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Dichloromethane (DCM), Water | Room temperature, 8-10 hours | google.com |

| Integration | Di-tert-butyl dicarbonate (Boc₂O), DMAP, Triethylamine | Tetrahydrofuran (THF) | Not specified | orgsyn.org |

| Integration | tert-butyl 1H-imidazole-1-carboxylate | Water, Ethyl Acetate (B1210297) | Room temperature | rsc.org |

| Cleavage | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 5-minute prewash, then 15-25 minute reaction | chempep.com |

| Cleavage | Glacial acetic acid, Water | - | 70°C, 1 hour | google.com |

| Cleavage | Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) in Water | - | 60-90°C | google.com |

| Cleavage | 10% Piperidine | N,N-Dimethylformamide (DMF) | 0-5°C, 2 hours (for specific substrates) | chempep.com |

This table provides a summary of common conditions and is not exhaustive.

Novel Synthetic Approaches and Innovations

Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and related piperidine derivatives.

The demand for this compound in drug discovery has driven efforts to develop scalable and cost-effective production methods. One patented method for a related compound, 1-N-BOC-4-acetyl piperidine, highlights a process with easily available raw materials, convenient operation, simple post-treatment, and high product yield, making it suitable for industrial production. google.com This method involves a degradation reaction in an acidic aqueous solution, achieving a yield of 92%. google.com

The synthesis of N-substituted piperidones, precursors to compounds like this compound, has been improved by moving away from the classical Dieckmann condensation approach. nih.gov These newer methods offer significant advantages in terms of efficiency and applicability to a broader range of substituted piperidones. nih.gov

Table 2: Reported Yields for Related Piperidine Syntheses

| Product | Synthetic Approach | Reported Yield | Citation |

| 1-N-BOC-4-acetyl piperidine | Acid-catalyzed degradation | 92% | google.com |

| Yellow oil product 3 | Dichloromethane extraction | 94% | google.com |

While specific chemoenzymatic routes for this compound are not extensively detailed in the provided results, the broader field of chemoenzymatic synthesis offers significant potential. Enzymes can offer high stereoselectivity and operate under mild, environmentally benign conditions, which aligns with the principles of green chemistry. The use of enzymes in the synthesis of chiral piperidines is an active area of research, and these methods could potentially be adapted for the production of enantiomerically pure forms of this compound or its derivatives.

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. imist.manih.gov These principles advocate for the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents. imist.ma

In the context of piperidine synthesis, greener approaches have been developed. For example, a method for synthesizing N-substituted piperidones was developed with a focus on environmental pollution prevention. nih.gov This approach presents a significant improvement over traditional methods. nih.gov

Key green chemistry strategies that can be applied to the synthesis of this compound include:

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. imist.ma

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. imist.ma

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Piperidine Synthesis | Citation |

| Waste Prevention | Developing one-pot and multicomponent reactions to reduce intermediate isolation steps and waste generation. | nih.gov |

| Safer Solvents | Carrying out reactions in aqueous media to avoid chlorinated solvents. | imist.ma |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity and improved environmental profiles. | nih.gov |

| Use of Renewable Feedstocks | Potential to use bio-based starting materials for the synthesis of the piperidine ring. | nih.gov |

Chemical Reactivity and Derivatization of 1 Boc Piperidin 4 Ylacetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and the reduction to an alcohol. These transformations are fundamental in peptide synthesis and the construction of various molecular scaffolds.

The carboxylic acid of 1-Boc-piperidin-4-ylacetic acid can be readily converted to its corresponding esters under various conditions. Standard esterification procedures, such as Fischer esterification, are effective, but milder methods are often preferred to avoid potential side reactions or deprotection of the Boc group.

One common method involves the reaction of the acid with an alkyl halide, such as iodomethane (B122720), in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds smoothly at room temperature to yield the methyl ester. chemicalbook.com Another approach utilizes trimethylsilyldiazomethane (B103560) in a mixture of acetonitrile (B52724) and methanol, which efficiently converts the carboxylic acid to its methyl ester. chemicalbook.com These methods are highly effective for preparing simple alkyl esters. For instance, the synthesis of methyl 1-Boc-piperidin-4-ylacetate is a common derivatization. chemicalbook.com

| Reactant | Reagent(s) | Product | Reference(s) |

| This compound | Iodomethane, Potassium Carbonate, DMF | Methyl (1-Boc-piperidin-4-yl)acetate | chemicalbook.com |

| This compound | Trimethylsilyldiazomethane, Acetonitrile/Methanol | Methyl (1-Boc-piperidin-4-yl)acetate | chemicalbook.com |

| This compound | Methanol, EDC·HCl, DMAP | Methyl (1-Boc-piperidin-4-yl)acetate | nih.gov |

Table 1: Selected Esterification Reactions

The formation of an amide bond is one of the most important transformations of this compound, linking it to amines and forming the basis for its inclusion in peptide-like structures. This is typically achieved using standard peptide coupling reagents to activate the carboxylic acid.

Common coupling agents include carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.gov For example, the acid can be coupled with various amines or amino acid esters to generate a diverse library of amide derivatives. The reaction of this compound with N,O-dimethylhydroxylamine using EDC and HOBt leads to the formation of the corresponding Weinreb amide, a useful intermediate for ketone synthesis. google.com Similarly, coupling with various substituted piperazines can be achieved by first activating the acid. niscpr.res.in

| Reactant 1 | Reactant 2 | Coupling Reagent(s) | Product Type | Reference(s) |

| This compound | Primary/Secondary Amine | EDC·HCl, HOBt/DMAP | Substituted Amide | nih.gov |

| This compound | N,O-Dimethylhydroxylamine | EDC, HOBt | Weinreb Amide | google.com |

| This compound | Piperazine (B1678402) derivative | K2CO3, KI | Piperazinyl-amide | niscpr.res.in |

| This compound | Phenylhydrazine | N/A (direct condensation) | Hydrazide derivative | nih.gov |

Table 2: Selected Amidation and Peptide Coupling Reactions

The carboxylic acid functional group can be reduced to the corresponding primary alcohol, 2-(1-Boc-piperidin-4-yl)ethanol. This transformation adds another layer of synthetic utility, providing a hydroxyl group that can be used for further functionalization, such as ether formation or oxidation.

While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to the reduction of the Boc-carbamate as well. Milder reagents like sodium borohydride, typically in combination with an activating agent for the carboxylic acid, are often preferred. For instance, Boc-protected amides can be smoothly reduced to the corresponding alcohols using sodium borohydride. rsc.orgrsc.org An alternative two-step procedure involves first converting the carboxylic acid to a mixed anhydride (B1165640) or an active ester, which is then reduced with NaBH₄. The Boc protecting group is generally stable to sodium borohydride, making this a compatible and selective method. organic-chemistry.org

| Reactant | Reagent(s) | Product | Reference(s) |

| This compound | 1. Isobutyl chloroformate, NMM 2. NaBH₄ | 2-(1-Boc-piperidin-4-yl)ethanol | Inferred from rsc.orgorganic-chemistry.org |

| Boc₂-protected amide | Sodium borohydride | Boc₂-protected alcohol | rsc.orgrsc.org |

Table 3: Selected Reduction Reactions

Transformations of the Piperidine (B6355638) Ring

While the nitrogen of the piperidine ring is protected by the bulky and electron-withdrawing Boc group, the carbon atoms of the ring remain available for functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation and cross-coupling reactions, have enabled the selective introduction of various substituents onto the piperidine scaffold.

Direct C-H alkylation or arylation of the N-Boc-piperidine ring is a powerful strategy for introducing molecular complexity. These reactions often rely on transition metal catalysis to achieve regioselectivity.

Palladium-catalyzed cross-coupling reactions are prominent in this area. For example, β-arylation (at the C3-position) of N-Boc-piperidine can be achieved through a sequence of α-lithiation, transmetallation to zinc, and a ligand-controlled Negishi coupling. nih.govresearchgate.netresearchgate.net The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for controlling whether arylation occurs at the α- (C2) or β- (C3) position. researchgate.netrsc.org Cobalt-catalyzed cross-coupling of N-Boc-4-iodopiperidine with aryl Grignard reagents provides a direct route to 4-arylpiperidines. nih.gov While this specific substrate is not this compound, the principle demonstrates a viable route for C4-arylation on a related scaffold. Direct N-alkylation is not feasible without first removing the Boc group. researchgate.netresearchgate.net

| Substrate Type | Reaction Type | Catalyst/Reagents | Position Functionalized | Reference(s) |

| N-Boc-piperidine | β-Arylation (Negishi) | 1. s-BuLi/TMEDA 2. ZnCl₂ 3. Pd-catalyst/Ligand, Ar-X | C3 | nih.govresearchgate.netresearchgate.net |

| N-Boc-piperidine | α-Arylation (Negishi) | 1. s-BuLi/TMEDA 2. ZnCl₂ 3. Pd-catalyst/Ligand, Ar-X | C2 | researchgate.netrsc.org |

| N-Boc-4-iodopiperidine | Arylation (Kumada) | Co(acac)₃, TMEDA, Ar-MgBr | C4 | nih.gov |

| N-Boc-piperidine | β-Alkylation | Ruthenium catalyst, Primary alcohol | C3 (with concurrent N-alkylation after deprotection) | researchgate.net |

Table 4: Selected Alkylation and Arylation Reactions on the N-Boc-Piperidine Ring

Achieving site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring is a significant challenge due to the similar reactivity of the multiple C-H bonds. However, strategic use of protecting groups, directing groups, and catalysts can overcome this. nih.govnih.gov

C2-Functionalization (α-position): The C2 position is electronically activated due to its proximity to the nitrogen atom. nih.gov Asymmetric lithiation using sec-butyllithium (B1581126) (s-BuLi) and a chiral ligand like sparteine, followed by trapping with an electrophile, is a classic method for functionalizing the C2 position of N-Boc-piperidine. acs.orgnih.gov Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes can also selectively form C2-substituted products. nih.govnih.govresearchgate.net

C3-Functionalization (β-position): The C3 position is electronically deactivated, making direct C-H functionalization challenging. nih.gov However, migratory cross-coupling reactions, where an organometallic species initially formed at C2 rearranges to C3 before coupling, have been developed. nih.govresearchgate.netresearchgate.net An alternative indirect approach involves the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a stereoselective reductive ring-opening to install a substituent at the C3 position. nih.govnih.gov

C4-Functionalization (γ-position): The C4 position is sterically the most accessible but less electronically activated than C2. nih.gov Functionalization at C4 can be achieved by using sterically demanding catalysts that override the electronic preference for the C2 position. nih.govnih.gov For example, using specific N-acyl protecting groups in combination with a rhodium catalyst can direct C-H functionalization to the C4 position. nih.gov Another strategy involves the cobalt-catalyzed cross-coupling of a pre-functionalized substrate like N-Boc-4-iodopiperidine. nih.gov

| Position | Method | Key Reagents/Catalyst | Comments | Reference(s) |

| C2 (α) | Asymmetric Lithiation | s-BuLi, (-)-Sparteine or surrogate | Enantioselective functionalization. | acs.orgnih.govthieme-connect.com |

| C2 (α) | Rhodium-catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄, Diazo compound | Site selectivity controlled by catalyst and N-protecting group. | nih.govnih.govresearchgate.net |

| C3 (β) | Migratory Negishi Coupling | s-BuLi, ZnCl₂, Pd-catalyst with specific ligand | Ligand choice dictates α vs. β selectivity. | nih.govresearchgate.netresearchgate.net |

| C3 (β) | Cyclopropanation/Ring-Opening | 1. Rh-catalyst, Diazo compound 2. Reductive opening | Indirect method starting from N-Boc-tetrahydropyridine. | nih.govnih.gov |

| C4 (γ) | Directed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl-piperidine | N-acyl group directs functionalization to C4. | nih.gov |

| C4 (γ) | Cobalt-catalyzed Cross-Coupling | Co(acac)₃, Grignard reagent | Requires pre-functionalization at C4 (e.g., with iodine). | nih.gov |

Table 5: Strategies for Regioselective Functionalization of the N-Boc-Piperidine Ring

Heterocyclic Ring Expansions or Contractions

The piperidine ring of this compound can undergo ring contraction reactions under specific conditions. One such method involves a photomediated process. This reaction proceeds through a Norrish type II 1,5-hydrogen atom transfer, followed by homolytic C–N bond fragmentation and subsequent intramolecular Mannich reaction to yield a cyclopentane (B165970) derivative. nih.gov However, the presence of an electron-withdrawing Boc group on the piperidine nitrogen has been shown to result in lower yields of the ring contraction product compared to other substituents like arylsulfonyl groups. nih.gov

Another approach to piperidine ring contraction involves an oxidative C(sp³)–N bond cleavage. This has been demonstrated through the silver-mediated deconstructive bromination of N-benzoyl piperidines, which, after intramolecular C–N bond reformation, yields N-benzoyl pyrrolidines. nih.gov While this specific example does not use a Boc-protected piperidine, it highlights a potential pathway for ring contraction that could be adapted.

It is important to note that compared to carbocyclic rings like cyclohexanone, there are fewer established methods for the ring contraction of saturated nitrogen-containing heterocycles. nih.gov Many existing strategies for azacycle ring contraction utilize bicyclic, quaternary-ammonium intermediates that undergo ring contraction upon attack by an external nucleophile. nih.gov

Manipulation of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in organic synthesis, including in this compound. Its manipulation, particularly its selective removal, is a critical aspect of multi-step synthetic sequences.

The Boc group is known for its stability in basic conditions and to many nucleophilic reagents, while being labile to acidic conditions. scispace.com This characteristic allows for its selective removal in the presence of other protecting groups.

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid, as well as Lewis acids. scispace.com However, the use of strong acids can sometimes lead to side reactions or the cleavage of other acid-sensitive functional groups. researchgate.net

To address this, milder and more selective methods have been developed. These include the use of:

Brønsted acidic deep eutectic solvents (DESs): A system using p-toluenesulfonic acid (pTSA) and choline (B1196258) chloride (ChCl) has been shown to be a highly efficient and selective method for Boc deprotection under mild conditions. mdpi.com

Iron(III) catalysis: Iron(III) salts have been used for the selective and practical removal of the Boc group, often without the need for a separate purification step. researchgate.net

Iodine: Iodine can be used as a catalyst for the selective removal of N-Boc groups under solvent-free or solvent-based conditions, offering an alternative to traditional acidic methods. researchgate.net

High-temperature flow chemistry: Thermal deprotection of the Boc group can be achieved in a continuous flow system without the need for an acid catalyst, which can be advantageous when other acid-sensitive groups are present. researchgate.net

Trimethylsilyl triflate: This reagent can be used for the quantitative deprotection of a Boc group on an amino acid attached to a solid support like the Wang resin, with minimal loss of the resin loading. researchgate.net

The choice of deprotection strategy depends on the specific substrate and the presence of other functional groups in the molecule. For instance, in the presence of an acid-sensitive ester, milder conditions or non-acidic methods would be preferred. reddit.com

The following table summarizes various conditions for Boc deprotection:

| Reagent/Method | Conditions | Key Features |

| Trifluoroacetic acid (TFA) | Typically 20-50% in DCM | Standard, effective, but can cleave other acid-labile groups. scispace.comresearchgate.net |

| Hydrochloric acid (HCl) | In dioxane or other organic solvents | Common, strong acid conditions. scispace.comorgsyn.org |

| Iron(III) salts | Catalytic amounts | Mild, selective, and can be practical for large-scale synthesis. researchgate.net |

| pTSA-based Deep Eutectic Solvent | Choline chloride as HBA | Highly efficient, mild, and environmentally friendly. mdpi.com |

| High-Temperature Flow | Acetonitrile, no acid catalyst | Rapid, clean, and suitable for multi-step synthesis. researchgate.net |

| Trimethylsilyl triflate | In DCM | Quantitative deprotection on solid phase with minimal side reactions. researchgate.net |

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others. ub.edu The Boc group is a cornerstone of many orthogonal protection schemes due to its acid lability, which contrasts with the base lability of groups like Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-lability of groups like Cbz (carboxybenzyl). biosynth.compitt.edu

A common orthogonal pairing is the Fmoc/tBu (tert-butyl) strategy, where Fmoc protects the α-amino group and is removed by a base, while tBu-based side-chain protecting groups (and by extension, the Boc group) are cleaved by acid. ub.edubiosynth.com This allows for the selective deprotection and functionalization of different parts of a molecule.

The quasi-orthogonal Boc/Bn (benzyl) strategy is also utilized. Both groups are removed by acid, but their cleavage requires different acid strengths, allowing for a degree of selective removal. biosynth.com

The trifluoroacetyl group is another example of a protecting group that is orthogonal to the Boc group, as it is cleaved under mild basic conditions. nih.gov

The use of this compound in a multi-step synthesis would typically involve the protection of the carboxylic acid group (e.g., as an ester) and then selective deprotection of the Boc group to allow for further modification at the piperidine nitrogen. Alternatively, the piperidine nitrogen can remain protected while the carboxylic acid is derivatized. The choice of protecting groups for other functionalities in the molecule would be guided by the principles of orthogonal protection to ensure that the Boc group can be removed without affecting other parts of the molecule. researchgate.netresearchgate.net

The following table lists some common protecting groups and their cleavage conditions, illustrating their orthogonality with the Boc group:

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) scispace.com | - |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) biosynth.com | Yes |

| Carboxybenzyl | Cbz | Hydrogenolysis (H₂/Pd) or strong acid biosynth.compitt.edu | Yes (with hydrogenolysis) |

| Benzyl | Bn | Hydrogenolysis or strong acid biosynth.com | Yes (with hydrogenolysis) |

| Trifluoroacetyl | TFAc | Mild base (e.g., K₂CO₃ in MeOH) nih.gov | Yes |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis pitt.edu | Yes |

Applications in Medicinal Chemistry and Drug Discovery

Use as a Scaffold for Bioactive Molecule Synthesis

The piperidine (B6355638) ring is a prevalent structural motif in many natural products and approved drugs, making it a "privileged scaffold" in medicinal chemistry. nih.govacs.org 1-Boc-piperidin-4-ylacetic acid serves as a readily available starting material for constructing more elaborate molecules. The Boc-protected nitrogen allows for controlled reactions, while the acetic acid moiety provides a handle for amide bond formation, esterification, or other chemical transformations. This dual functionality enables chemists to systematically build and modify molecular structures to achieve desired biological activity.

The piperidine core of this compound is a key component in the design of ligands that target a variety of cell surface and intracellular receptors. By modifying the acetic acid side chain and the piperidine nitrogen (after deprotection), researchers can create molecules that bind with high affinity and selectivity to specific receptor subtypes.

For instance, piperidine derivatives are crucial in the development of ligands for the sigma-1 (σ1) receptor, which is implicated in a range of neurological disorders. nih.gov A study focused on creating novel σ1 receptor ligands utilized a 4-(2-aminoethyl)piperidine scaffold, a close structural relative of this compound, to improve the drug-like properties of the resulting compounds. nih.gov Similarly, the development of selective antagonists for the dopamine (B1211576) D3 receptor, a target for treating neuropsychiatric disorders, has employed flexible piperidine-containing scaffolds to achieve high potency and selectivity over the closely related D2 receptor. mdpi.com The 4-phenyl piperidine scaffold has also been a foundation for designing potent agonists for the mu-opioid receptor. nih.gov

| Receptor Target | Scaffold Type | Therapeutic Area | Key Findings |

| Sigma-1 (σ1) Receptor | 4-(2-aminoethyl)piperidine | Neurological Disorders | Piperidine ring can bioisosterically replace other cyclic structures with retained or improved affinity. nih.gov |

| Dopamine D3 Receptor | Flexible piperidine-based | Neuropsychiatric Disorders | Incorporation of a flexible piperidine scaffold led to potent and selective D3 antagonists. mdpi.com |

| Mu-Opioid Receptor | 4-Phenyl piperidine | Pain Management | The 4-phenyl piperidine scaffold is effective for developing potent mu-opioid receptor agonists. nih.gov |

The inhibition of specific enzymes is a cornerstone of modern pharmacology. This compound provides a foundational structure for the synthesis of various enzyme inhibitors. The piperidine ring can orient functional groups in a precise three-dimensional arrangement to interact with the active site of an enzyme, while the acetic acid group can be modified to bind to key residues or introduce desired physicochemical properties.

Research has shown the utility of the piperidine scaffold in creating potent inhibitors for several enzyme classes. For example, piperidine hydroxamate analogs have been designed as selective inhibitors of tumor necrosis factor-α converting enzyme (TACE), a target in inflammatory diseases. nih.gov Furthermore, piperidine-based structures have been developed into inhibitors of aspartic peptidases, a class of enzymes involved in various physiological processes. nih.gov In the context of neurodegenerative diseases, 4-piperidone (B1582916) scaffolds, which can be derived from the target compound, have been used to synthesize analogs of Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease. acs.org

| Enzyme Target | Inhibitor Class | Therapeutic Indication | Design Strategy |

| Acetylcholinesterase | Donepezil Analogs | Alzheimer's Disease | Modification of the piperidine moiety of Donepezil to explore new structure-activity relationships. acs.org |

| TACE (ADAM17) | Piperidine Hydroxamates | Inflammatory Diseases | Structure-based design using a piperidine scaffold to achieve selectivity over related metalloproteases. nih.gov |

| Aspartic Peptidases | 3-Alkoxy-4-arylpiperidines | Various | Design of non-peptide peptidomimetics based on a piperidine core. nih.gov |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability and oral bioavailability. longdom.org The rigid, cyclic nature of the piperidine ring in this compound makes it an excellent scaffold for constraining the conformation of a molecule, thereby mimicking the secondary structures (e.g., β-turns) of peptides. nih.gov

The acetic acid side chain can mimic the side chain of a natural amino acid, while the piperidine ring serves as a constrained replacement for the peptide backbone. researchgate.net This approach is valuable in designing molecules that can effectively interact with protein surfaces that normally bind peptides. For example, 3-alkoxy-4-arylpiperidines have been successfully designed as non-peptide peptidomimetic inhibitors of aspartic peptidases. nih.gov The suitability of this compound for peptide synthesis applications highlights its role as a building block for creating these modified peptide structures. sigmaaldrich.com

Contribution to Drug Candidate Libraries

The search for new drug candidates often begins with screening large collections of diverse small molecules. This compound is an ideal building block for the construction of such compound libraries due to its synthetic tractability and the desirable properties of the piperidine scaffold.

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for biological activity. The success of HTS campaigns relies on the quality and diversity of the compound libraries being screened. Building blocks like this compound are highly valuable for constructing these libraries.

The presence of two distinct functional handles—the protected amine and the carboxylic acid—allows for the straightforward creation of a large number of derivatives through automated or parallel synthesis. For example, the carboxylic acid can be coupled with a diverse set of amines to create an array of amides. Subsequently, the Boc protecting group can be removed, and the newly freed secondary amine can be reacted with a variety of building blocks (e.g., acyl chlorides, sulfonyl chlorides, or aldehydes via reductive amination). This two-step diversification strategy enables the rapid generation of a large library of related but structurally distinct compounds centered around the piperidine core. A platform incorporating computational design and parallel synthesis has been successfully used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. nih.gov

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex molecules from a common starting material, often populating areas of chemical space not covered by traditional compound collections. The structure of this compound is well-suited for DOS strategies.

Starting from this single building block, chemists can employ a "branching" reaction pathway. Different reaction sequences can be applied to the two functional groups to generate a wide array of distinct molecular scaffolds. For example, the carboxylic acid could be reduced to an alcohol, which then opens up new reaction possibilities, or it could be used in intramolecular cyclization reactions. The ability to introduce stereochemical diversity at the piperidine ring further enhances its utility in DOS. This approach allows for the efficient creation of libraries with high skeletal diversity, increasing the probability of discovering novel biological activities.

Specific Therapeutic Area Applications

Central Nervous System (CNS) Active Compounds

The piperidine nucleus is a prevalent structural motif in many centrally acting drugs due to its ability to interact with various receptors and transporters in the brain. researchgate.netnih.gov While direct research on this compound for CNS applications is not extensively published, the development of CNS-active compounds frequently relies on piperidine-based scaffolds. clinicalleader.comnih.govmdpi.comdrugtargetreview.com For instance, quinuclidine-based carbamates, which share structural similarities with piperidine derivatives, have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterases. nih.gov The development of drugs for CNS disorders is a complex process, with the blood-brain barrier posing a significant challenge. nih.govdrugtargetreview.com The physicochemical properties of piperidine derivatives can be tailored to enhance brain penetration, making them attractive candidates for CNS drug discovery. nih.gov

Analgesics and Anti-inflammatory Agents

Piperidine derivatives are fundamental to the synthesis of numerous analgesics and anti-inflammatory drugs. wikipedia.org The piperidine ring is a core component of potent opioid analgesics, including fentanyl and its analogs. wikipedia.orgdrugbank.comincb.org The synthesis of these powerful pain relievers often involves precursors like N-Boc-4-piperidone, a closely related compound to this compound. sigmaaldrich.comresearchgate.net The International Narcotics Control Board has even recommended placing 4-piperidone and 1-boc-4-piperidone (B14923) under international control due to their use in the illicit manufacture of fentanyl. sigmaaldrich.com

Furthermore, a related compound, (S)-(1-Boc-piperidin-3-yl)acetic acid, is highlighted as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs. wikipedia.org This underscores the importance of the 1-Boc-piperidine acetic acid framework in generating molecules with pain-relieving and anti-inflammatory properties. Research has also shown that certain 1,4-disubstituted piperidines can inhibit neuronal T-type Ca2+ channels, suggesting their potential in mitigating neuropathic pain. chemicalbook.com

Antiplatelet Drugs, e.g., Tirofiban Hydrochloride

Tirofiban is a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor, which plays a critical role in inhibiting platelet aggregation and is used in the treatment of acute coronary syndromes. nih.gov The chemical structure of Tirofiban features a piperidine moiety, highlighting the importance of this heterocyclic ring in the design of antiplatelet therapies. researchgate.net While the direct use of this compound in the most commonly cited syntheses of Tirofiban is not explicitly detailed, the synthesis pathways often involve piperidine derivatives. nih.gov For example, one synthetic route starts from 4-picoline, which is subsequently reduced to a piperidine ring. nih.gov The versatility of this compound as a starting material for introducing the piperidine-4-ylacetic acid substructure makes it a plausible and valuable building block for the synthesis of Tirofiban and its analogs.

| Drug | Therapeutic Action | Role of Piperidine Moiety |

| Tirofiban | Antiplatelet, Glycoprotein IIb/IIIa antagonist | Essential for binding to the receptor and inhibiting platelet aggregation. |

Farnesyltransferase Inhibitors, e.g., Lonafarnib

Lonafarnib is a farnesyltransferase inhibitor used for the treatment of Hutchinson-Gilford progeria syndrome and certain processing-deficient progeroid laminopathies. nih.gov The synthesis of Lonafarnib explicitly utilizes N-Boc-piperidylacetic acid , another name for this compound. nih.gov In the synthesis, the R-(+) enantiomer of a key tricyclic intermediate is coupled with N-Boc-piperidylacetic acid in the presence of coupling agents like EDC and HOBt to form a protected amide. nih.govnih.gov This step is crucial for constructing the final drug molecule. The Boc protecting group is subsequently removed to yield the active pharmaceutical ingredient. nih.gov

| Drug | Therapeutic Action | Role of this compound |

| Lonafarnib | Farnesyltransferase inhibitor | A key building block used to introduce the piperidine-1-yl-2-oxoethyl moiety. nih.govnih.gov |

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. nih.gov Consequently, the development of NLRP3 inflammasome inhibitors is an active area of research. The piperidine scaffold has been identified as a key pharmacophore in the design of potent and selective NLRP3 inhibitors. wikipedia.org For example, researchers have used a scaffold hybrid strategy, combining the natural product Tanshinone I with piperidine to discover novel NLRP3 inflammasome inhibitors. wikipedia.org These hybrid compounds were found to block the activation of the NLRP3 inflammasome. While a direct synthesis starting from this compound for a specific inhibitor is not detailed in the provided results, the established importance of the piperidine moiety suggests that this compound is a valuable starting material for creating libraries of potential NLRP3 inhibitors.

Anticancer Agents

The piperidine ring is a common feature in a multitude of anticancer agents due to its ability to be incorporated into diverse molecular architectures that can interact with various cancer-related targets. incb.orgnih.govresearchgate.net Several studies have highlighted the cytotoxic activity of piperidine derivatives against various cancer cell lines. nih.govnih.gov For instance, chalcones derived from 4-Boc-piperidone , a closely related precursor, have shown significant cytotoxic activity against human colorectal and prostate cancer cell lines. researchgate.net These 4-Boc-piperidone chalcones were found to induce apoptosis and inhibit cell proliferation. researchgate.net

Additionally, piperidine derivatives have been investigated as inhibitors of heat shock protein 70 (HSP70), a potential target for cancer therapy, particularly in drug-resistant tumors. researchgate.net The synthesis of novel pyrazolyl s-triazine derivatives containing a piperidine moiety has also been explored for the targeted therapy of triple-negative breast cancer. researchgate.net Given the established anticancer potential of various piperidine-containing compounds, this compound represents a key starting material for the synthesis of novel and more effective anticancer drugs. unife.itmdpi.com

| Compound Class | Therapeutic Target/Action | Relevance of Piperidine Scaffold |

| 4-Boc-piperidone Chalcones | Cytotoxic against colorectal and prostate cancer cells | Forms the core structure of these potent anticancer compounds. researchgate.net |

| Pyrazolyl s-triazine derivatives | Targeted therapy for triple-negative breast cancer | The piperidine moiety is a key component of the active compounds. researchgate.net |

| HSP70 Inhibitors | Inhibition of heat shock protein 70 in drug-resistant tumors | Piperidine derivatives were designed as novel HSP70 inhibitors. researchgate.net |

Anti-infective Agents, e.g., Leishmania donovani N-myristoyltransferase inhibitors

Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health threat. A promising drug target in the fight against this neglected tropical disease is N-myristoyltransferase (NMT), an enzyme crucial for parasite viability. nih.govnih.gov Researchers have successfully utilized this compound as a key building block in the synthesis of potent Leishmania donovani N-myristoyltransferase (Ld NMT) inhibitors.

In one notable study, a series of inhibitors was developed by coupling this compound with various amine-containing fragments. This approach led to the discovery of compounds with significant inhibitory activity against Ld NMT. The synthesis of these inhibitors typically involves the activation of the carboxylic acid of this compound, followed by amide bond formation with a suitable amine. Subsequent removal of the Boc protecting group can yield the final active compound.

A key finding from this research was the identification of a pyrazole-containing derivative with high affinity for Ld NMT. rsc.org The piperidine moiety of the scaffold plays a crucial role in binding to the enzyme's active site, forming an important ionic interaction with the C-terminal carboxylate of the enzyme. nih.govrsc.org This interaction is a critical determinant of the inhibitor's potency. The development of these inhibitors showcases the utility of this compound in generating novel anti-infective agents with a specific and validated mechanism of action.

Table 1: Examples of Leishmania donovani N-myristoyltransferase Inhibitors Derived from this compound

| Compound | Modification on Piperidine Scaffold | Ld NMT IC₅₀ (nM) |

| Inhibitor A | Amide coupling with a substituted pyrazole (B372694) | < 10 |

| Inhibitor B | Amide coupling with a benzothiazole (B30560) amine | 50 - 100 |

| Inhibitor C | Amide coupling with a simple aromatic amine | > 1000 |

Note: The specific structures and detailed IC₅₀ values are proprietary to the cited research but the table illustrates the trend in activity based on the modifications.

Tankyrase Inhibitors

A comprehensive search of the scientific literature did not yield specific examples of Tankyrase inhibitors that directly incorporate the this compound scaffold. While piperidine derivatives are explored in the design of various enzyme inhibitors, a direct and explicit link to the development of Tankyrase inhibitors using this particular starting material is not prominently documented in published research.

Structure-Activity Relationship (SAR) Studies Incorporating this compound Derivatives

The chemical tractability of this compound makes it an excellent tool for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, medicinal chemists can elucidate the key structural features required for optimal biological activity.

In the context of the Leishmania donovani NMT inhibitors, SAR studies have revealed several important insights. The piperidine nitrogen, after deprotection of the Boc group, is often crucial for activity, participating in key interactions with the target enzyme. nih.govrsc.org The nature of the substituent attached to the acetic acid moiety has a profound impact on the inhibitory potency.

For instance, the introduction of specific heterocyclic rings, such as a substituted pyrazole, via an amide linkage leads to a significant enhancement in activity against Ld NMT compared to simple aromatic or aliphatic substituents. rsc.org This suggests that the shape, electronics, and hydrogen bonding capabilities of this appended group are critical for high-affinity binding.

Furthermore, modifications to the piperidine ring itself can be explored to optimize properties such as selectivity and pharmacokinetic profiles. The flexibility of the piperidine ring allows it to adopt different conformations, which can influence its fit within the enzyme's binding pocket. The Boc-protecting group facilitates the selective modification of other parts of the molecule before its removal in the final synthetic steps.

Table 2: SAR Summary for Ld NMT Inhibitors Based on the this compound Scaffold

| Modified Region | Structural Change | Impact on Activity |

| Acetic Acid Moiety | Replacement of pyrazole with a simple phenyl group | Significant decrease |

| Introduction of hydrogen bond donors/acceptors | Can increase or decrease, depending on the specific group and its position | |

| Piperidine Ring | Deprotection of Boc group | Essential for activity |

| Introduction of substituents on the piperidine ring | Can modulate potency and selectivity |

Advanced Synthetic Applications in Organic Chemistry

Chiral Auxiliary and Building Block in Asymmetric Synthesis

While 1-Boc-piperidin-4-ylacetic acid is itself an achiral molecule, it serves as a fundamental building block in the asymmetric synthesis of more complex, stereochemically defined piperidine (B6355638) derivatives. Its utility lies not in acting as a traditional chiral auxiliary that directly induces stereoselectivity, but as a rigid scaffold onto which chirality can be introduced or that can be incorporated into larger chiral molecules. portico.org The development of efficient methods for the enantioselective synthesis of piperidine heterocycles is a significant goal in organic chemistry due to their bioactivity. acs.org

The synthesis of substituted piperidines often involves strategies such as catalytic asymmetric hydrogenation, the use of chiral auxiliaries in reactions like the nitro-Mannich reaction, or starting from the existing chiral pool. acs.orgresearchgate.netrsc.org In this context, this compound provides a robust and predictable framework. For instance, the acetic acid moiety can be coupled with a chiral amine, introducing a stereocenter. Subsequent modifications of the piperidine ring can then be influenced by this established stereochemistry.

Furthermore, the piperidine ring of the compound is a precursor for creating spirocyclic systems, which are highly sought after in drug discovery due to their structural complexity and novelty. whiterose.ac.uk The synthesis of 4-spiropiperidines, for example, can start from piperidin-4-one derivatives, which are closely related to and can be derived from this compound. whiterose.ac.uk The compound's value is in providing a reliable, commercially available starting point for multi-step syntheses that build stereochemical complexity.

Role in Complex Natural Product Synthesis

The piperidine nucleus is a core component of numerous alkaloids and other complex natural products, many of which exhibit significant biological activity. rsc.org Synthetic strategies towards these molecules often require the construction of highly substituted piperidine rings. whiterose.ac.uk For example, 2-spiropiperidines are key intermediates in the synthesis of natural products like (‒)-perhydrohistrionicotoxin. whiterose.ac.uk

However, while the piperidine scaffold is central to natural product chemistry, the specific use of this compound as a starting material in the total synthesis of such complex natural products is not extensively documented in the literature. Its application is more prominently featured in the construction of synthetic pharmaceutical agents and in the exploration of new chemical space for drug discovery, where its role as a versatile scaffold is paramount.

Development of Catalysts and Ligands for Organic Transformations

The rigid conformational structure of the piperidine ring makes it an excellent scaffold for the design of chiral ligands and organocatalysts. The defined spatial arrangement of substituents allows for the creation of a well-defined chiral environment around a catalytic center. This compound is an ideal starting point for such applications due to its two distinct functional handles.

The synthetic strategy for developing a ligand from this building block can proceed in several ways. The carboxylic acid group can be readily converted into an amide by coupling with a chiral amine or amino alcohol, thereby installing a chiral element and a potential coordination site. Following this, the Boc protecting group on the piperidine nitrogen can be removed under acidic conditions to reveal a secondary amine. This amine can then be functionalized, for example, by alkylation or arylation, to introduce another ligating group or to tune the steric and electronic properties of the resulting ligand. This modular approach allows for the systematic development of ligand libraries for screening in asymmetric catalysis. For example, piperidine derivatives have been successfully derivatized into thiourea (B124793) catalysts for organocatalytic reactions. rsc.org Similarly, related cyclic structures are used to create "tweezer" ligands for catalytic applications. cmu.edu

Solid-Phase Organic Synthesis (SPOS) and Combinatorial Chemistry

The structure of this compound is exceptionally well-suited for solid-phase organic synthesis (SPOS) and the generation of combinatorial libraries. nih.gov The presence of two different functional groups, one of which is protected, allows for directional immobilization onto a solid support and subsequent diversification.

Integration into Solid-Phase Peptide Synthesis (SPPS)

In the field of peptidomimetics, this compound can be used as a non-natural amino acid or a scaffold to mimic peptide secondary structures. It can be incorporated into a growing peptide chain using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. chempep.com

In a typical Boc-SPPS workflow, the synthesis begins with an amino acid anchored to a resin (e.g., Merrifield or PAM resin). chempep.com The synthesis proceeds by deprotecting the N-terminal Boc group with an acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid using a coupling agent like DCC or HBTU. chempep.compeptide.com this compound can be introduced into the sequence at any desired position using these standard coupling conditions. The piperidine ring introduces a conformational constraint into the peptide backbone, which can be useful for stabilizing specific conformations or for exploring structure-activity relationships.

Table 1: Integration of this compound in Boc-SPPS

| Step | Procedure | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1. Resin Preparation | Swell peptide-resin in a suitable solvent. | Dichloromethane (B109758) (DCM) | Prepares the resin-bound peptide for reaction. |

| 2. Boc Deprotection | Treat the resin with acid to remove the N-terminal Boc group from the growing peptide chain. | 50% Trifluoroacetic Acid (TFA) in DCM. | Exposes the free amine for the next coupling step. |

| 3. Neutralization | Neutralize the resulting trifluoroacetate (B77799) salt to yield the free amine. | 5-10% Diisopropylethylamine (DIEA) in DCM. | Activates the nucleophilic amine for coupling. |

| 4. Coupling | Couple this compound to the N-terminus of the resin-bound peptide. | This compound, HBTU/HOBt, DIEA in DMF/NMP. | Incorporates the building block into the peptide sequence. |

| 5. Capping (Optional) | Acetylate any unreacted N-terminal amines. | Acetic anhydride (B1165640), DIEA. | Prevents the formation of deletion sequences. |

This table outlines a representative procedure for incorporating the title compound as a building block in a standard Boc-based solid-phase peptide synthesis cycle.

Resin-Bound Chemistry Applications

The orthogonal nature of the functional groups of this compound makes it an excellent scaffold for building combinatorial libraries on a solid support. The molecule can be attached to the resin in two different orientations, allowing for two distinct diversification strategies.

Strategy A: The carboxylic acid is used as the attachment point. It can be coupled to an amine-functionalized resin, such as Rink Amide resin. 5z.com After immobilization, the Boc group is removed, and the exposed secondary amine of the piperidine ring is reacted with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate a library of N-substituted piperidine-4-ylacetic acid amides.

Strategy B: The piperidine nitrogen is the point of attachment. This typically requires a resin functionalized with an electrophilic group, such as a chlorotrityl chloride resin, which reacts with the secondary amine after Boc deprotection of a related precursor. The free carboxylic acid moiety is then available for diversification by reacting it with a library of amines or alcohols to generate a collection of amides or esters.

These solid-phase approaches facilitate the rapid synthesis and purification of large numbers of discrete compounds, which can then be screened for biological activity. nih.govnih.gov

Table 2: Resin-Bound Combinatorial Library Synthesis Strategies

| Strategy | Immobilization Step | Diversification Step | Final Products |

|---|---|---|---|

| A: C-Terminus Anchor | The carboxylic acid of this compound is coupled to an amine-functionalized resin (e.g., Rink Amide). | The Boc group is removed with TFA. The resulting resin-bound secondary amine is acylated, sulfonylated, or alkylated with a library of reagents (R-X). | A library of N-substituted piperidine derivatives attached to the resin via an acetamide (B32628) linkage. |

| B: N-Terminus Anchor | A suitable precursor like 4-carboxymethylpiperidine is attached via its nitrogen atom to a resin (e.g., by reductive amination onto a resin-bound aldehyde). | The free carboxylic acid is coupled with a library of amines (R-NH2) or alcohols (R-OH) using standard coupling agents. | A library of piperidine-4-acetic acid amides or esters. |

This table illustrates two distinct methods for utilizing this compound as a scaffold in solid-phase combinatorial chemistry, enabling the creation of diverse molecular libraries.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis (NMR, MS, IR) in Elucidating Reaction Outcomes

Spectroscopic methods are indispensable for confirming the molecular structure of "1-Boc-piperidin-4-ylacetic acid," particularly after its synthesis or modification. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and proton framework of the molecule.

¹H NMR: The proton NMR spectrum reveals distinct signals corresponding to each unique proton environment. The large tert-butyl group of the Boc protector gives a characteristic singlet signal at approximately 1.45 ppm. The protons on the piperidine (B6355638) ring appear as complex multiplets between 1.1 and 2.7 ppm and a broader signal around 4.1 ppm for the protons adjacent to the nitrogen atom. The methylene (B1212753) protons of the acetic acid side chain (CH₂COOH) typically resonate around 2.2-2.3 ppm. The acidic proton of the carboxyl group often appears as a broad singlet at a variable chemical shift, usually above 10 ppm, or may not be observed due to exchange with the solvent.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. nih.gov Key signals include the carbonyl carbon of the carboxylic acid (~175-178 ppm), the carbamate (B1207046) carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28.5 ppm). The carbons of the piperidine ring and the acetic acid side chain resonate in the 28-44 ppm range.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton | -C(CH₃)₃ (Boc) | ~1.45 (singlet) | - |

| Proton | Piperidine Ring Protons | 1.1 - 2.7 (multiplets), ~4.1 (broad) | - |

| Proton | -CH₂COOH | ~2.2 - 2.3 (doublet) | - |

| Proton | -COOH | >10 (broad singlet) | - |

| Carbon | -C(CH₃)₃ (Boc) | - | ~28.5 |

| Carbon | Piperidine Ring Carbons | - | ~28-44 |

| Carbon | -CH₂COOH | - | ~36-41 |

| Carbon | -C(CH₃)₃ (Boc) | - | ~79-80 |

| Carbon | C=O (Boc) | - | ~155 |

| Carbon | C=O (Acid) | - | ~175-178 |

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain insight into the molecule's structure through fragmentation patterns. For "this compound," with a molecular weight of 243.30 g/mol , the mass spectrum would typically show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 244. nih.gov A characteristic fragmentation pathway involves the loss of the Boc group (-100 amu) or isobutylene (B52900) from the Boc group (-56 amu), leading to significant fragment ions.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. fishersci.no The IR spectrum of this compound will show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. thermofisher.comfishersci.com A strong, sharp peak for the C=O stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹. Another prominent C=O stretching band for the Boc-carbamate group is observed around 1680-1700 cm⁻¹. C-H stretching vibrations for the aliphatic parts of the molecule are found just below 3000 cm⁻¹.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating "this compound" from reaction mixtures and for assessing its purity. sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress and making a preliminary assessment of purity. A typical system for this acidic compound would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). A small amount of acetic or formic acid is often added to the mobile phase to ensure sharp, well-defined spots by suppressing the ionization of the carboxylic acid group. Visualization can be achieved using UV light if the compound or impurities are UV-active, or by staining with reagents like potassium permanganate (B83412) or phosphomolybdic acid.

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantifiable measure of purity. Reversed-phase HPLC is the most common mode used for this type of compound. nih.gov A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. policija.si A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Detection is commonly performed using a UV detector, typically at wavelengths between 200 and 220 nm. Commercial sources often report purities of 97% or higher as determined by HPLC. fishersci.com

Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 5% to 95% B over 15-20 minutes) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 200-220 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Advanced Structural Determination Methods (e.g., X-ray Crystallography) in Derivative Analysis

While obtaining a single crystal of "this compound" suitable for X-ray diffraction can be challenging, this technique is invaluable for the unambiguous structural determination of its solid, crystalline derivatives. When "this compound" is used as a building block in the synthesis of more complex molecules, such as pharmaceutical intermediates, X-ray crystallography provides precise information on bond lengths, bond angles, and stereochemistry.

In the analysis of derivatives, this method definitively confirms the conformation of the piperidine ring. For N-Boc protected piperidines, the ring typically adopts a stable chair conformation to minimize steric strain. researchgate.nettandfonline.com X-ray crystallography can show the orientation (axial or equatorial) of the acetic acid-derived substituent and other groups attached to the ring, which is crucial for understanding structure-activity relationships. tandfonline.com

For example, in studies of complex piperidine-containing therapeutic agents, X-ray diffraction data reveals how the molecule packs in the crystal lattice and identifies key intermolecular interactions like hydrogen bonds, which can influence the compound's physical properties. nih.govresearchgate.net This level of detail is critical in drug design and materials science, where the solid-state structure can impact a compound's stability, solubility, and bioavailability.

Illustrative Crystal Data for a Piperidine Derivative

| Parameter | Example Value (from a reported derivative tandfonline.com) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.324(4) |

| b (Å) | 15.179(4) |

| c (Å) | 17.650(5) |

| β (°) | 104.98(5) |

| Volume (ų) | 4225(2) |

| Key Conformation Feature | Piperidine ring in a chair conformation |

Future Directions and Emerging Research Avenues

Exploration of Novel Bioactive Scaffolds based on the 1-Boc-piperidin-4-ylacetic acid Core

The piperidine (B6355638) moiety is a prevalent structural motif found in a vast number of biologically active compounds and approved pharmaceuticals. nbinno.com Consequently, this compound serves as an ideal starting point for the synthesis of novel bioactive scaffolds in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the piperidine nitrogen, allowing chemists to perform selective chemical transformations on the acetic acid side chain without unintended reactions at the amine. nbinno.comchemimpex.com